Cas no 742076-06-8 (1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole)

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl group and a piperidin-4-yl moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, while the piperidine ring contributes to conformational flexibility and potential binding interactions. The compound is of interest in medicinal chemistry for its potential as a pharmacophore in the development of bioactive molecules, particularly targeting central nervous system (CNS) or enzyme-related pathways. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for exploratory research and drug discovery applications.
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole structure
742076-06-8 structure
Product name:1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole
CAS No:742076-06-8
MF:C13H14F3N3
MW:269.26557302475
MDL:MFCD09999148
CID:547828
PubChem ID:45789925

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole
    • 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole,1-(4-piperidinyl)-2-(trifluoromethyl)-
    • 1-piperidin-4-yl-2-(trifluoromethyl)benzimidazole
    • AK-24426
    • ANW-52306
    • BR-24426
    • CTK8B6048
    • KB-09609
    • KB-147468
    • MolPort-008-629-194
    • 1-(piperidin-4-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazole
    • C13H14F3N3
    • AX8157969
    • AB0026515
    • ST24026963
    • W8197
    • 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole
    • 1-(piperidin-4-yl)-2-(trifluoromethyl)
    • CS-0059171
    • ETHYL2,4-DICHLOROPHENYLACETATE
    • DS-0351
    • MFCD09999148
    • VNANKKHTFBNUCV-UHFFFAOYSA-N
    • 742076-06-8
    • SY110922
    • FT-0650394
    • AKOS015854439
    • A865936
    • DTXSID60672106
    • 1-(4-Piperidyl)-2-(trifluoromethyl)benzimidazole
    • 1-(piperidin-4-yl)-2-(trifluoromethyl)-1,3-benzodiazole
    • 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole
    • MDL: MFCD09999148
    • Inchi: 1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2
    • InChI Key: VNANKKHTFBNUCV-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2=C([H])C([H])=C([H])C([H])=C2N1C1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])(F)F

Computed Properties

  • Exact Mass: 269.11400
  • Monoisotopic Mass: 269.114
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.41
  • Boiling Point: 354.9°C at 760 mmHg
  • Flash Point: 168.4°C
  • Refractive Index: 1.597
  • PSA: 29.85000
  • LogP: 3.30840

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole Security Information

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC201300-1g
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
742076-06-8 95+%
1g
£217.00 2023-09-02
TRC
B450975-500mg
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzo[d]imidazole
742076-06-8
500mg
$ 340.00 2022-06-07
TRC
B450975-50mg
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzo[d]imidazole
742076-06-8
50mg
$ 70.00 2022-06-07
TRC
B450975-100mg
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzo[d]imidazole
742076-06-8
100mg
$ 95.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD157969-1g
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
742076-06-8 98%
1g
¥223.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SD527-200mg
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole
742076-06-8 95+%
200mg
91.0CNY 2021-07-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY110922-1g
1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole
742076-06-8 ≥95%
1g
¥1698.0 2023-09-15
Apollo Scientific
PC201300-5g
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
742076-06-8 95+%
5g
£840.00 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SD527-1g
1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole
742076-06-8 95+%
1g
297.0CNY 2021-07-12
Chemenu
CM123757-5g
1-(piperidin-4-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
742076-06-8 95%
5g
$833 2021-08-05

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole Related Literature

Additional information on 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1h-benzodimidazole

Comprehensive Overview of 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 742076-06-8)

1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 742076-06-8) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzimidazole derivative is characterized by its unique molecular structure, featuring a piperidin-4-yl moiety and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. The compound's versatility makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

The growing interest in 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole is driven by its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders. Researchers are increasingly exploring its role as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine. Its trifluoromethyl group enhances metabolic stability, a feature highly sought after in modern medicinal chemistry to improve drug bioavailability and half-life.

From a synthetic chemistry perspective, CAS No. 742076-06-8 represents a fascinating case study in heterocyclic chemistry. The benzimidazole core is known for its electron-rich aromatic system, enabling diverse functionalization strategies. Recent publications highlight innovative routes to incorporate this scaffold into larger molecular architectures, such as PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation therapies.

In material science, derivatives of 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole have shown promise in organic electronics due to their electron-transport properties. The compound's ability to form stable charge-transfer complexes makes it relevant for developing OLED materials or organic semiconductors, addressing the demand for sustainable energy solutions. This dual applicability in life sciences and advanced materials underscores its interdisciplinary significance.

Quality control and analytical characterization of 742076-06-8 require advanced techniques like HPLC-MS and NMR spectroscopy. The presence of both aliphatic (piperidine) and aromatic (benzimidazole) systems creates distinct spectral signatures, facilitating purity assessment. Regulatory-compliant synthesis protocols emphasize minimizing byproducts, reflecting the pharmaceutical industry's focus on green chemistry principles and process optimization.

Market analysts note rising demand for trifluoromethyl-containing compounds like 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole, driven by patent filings in antiviral and anticancer domains. Its structural features align with Lipinski's rule of five, making it a preferred scaffold for lead optimization. Custom synthesis services now offer kilogram-scale production, catering to preclinical development needs while ensuring ICH stability standards.

Environmental and safety assessments of CAS 742076-06-8 indicate favorable profiles compared to traditional halogenated compounds. The trifluoromethyl group's metabolic resistance reduces ecological persistence, addressing concerns about PFAS alternatives. Such properties position this compound favorably in the shift toward sustainable chemistry initiatives promoted by regulatory bodies worldwide.

Future research directions may explore 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole's potential in covalent inhibitor design or as a building block for metal-organic frameworks (MOFs). Computational studies using AI-assisted molecular docking could accelerate its application in virtual screening campaigns, reflecting the integration of digital technologies in chemical research.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:742076-06-8)1-(4-PIPERIDINYL)-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
sfd646
Purity:99.9%
Quantity:200kg
Price ($):Inquiry